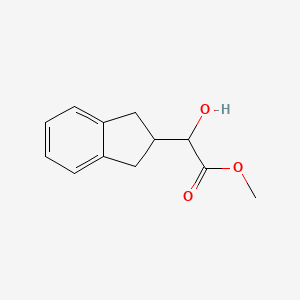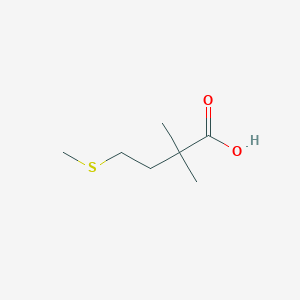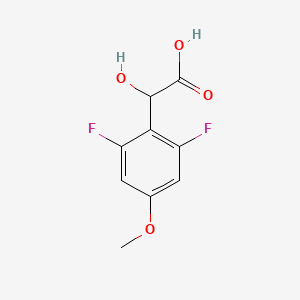
2,6-Difluoro-4-methoxymandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-methoxymandelic acid is a fluorinated aromatic compound with the molecular formula C9H8F2O4 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a mandelic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxymandelic acid typically involves the introduction of fluorine atoms and a methoxy group onto a mandelic acid backbone. One common method is the fluorination of 4-methoxymandelic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Difluoro-4-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
2,6-Difluoro-4-methoxymandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-methoxymandelic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the mandelic acid core.
4-Methoxymandelic acid: Lacks the fluorine atoms, making it less reactive in certain contexts.
2,6-Difluoromandelic acid: Similar but lacks the methoxy group.
Uniqueness
2,6-Difluoro-4-methoxymandelic acid is unique due to the combination of fluorine atoms and a methoxy group on a mandelic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems.
属性
分子式 |
C9H8F2O4 |
|---|---|
分子量 |
218.15 g/mol |
IUPAC 名称 |
2-(2,6-difluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI 键 |
UEKGYLMVMSREKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


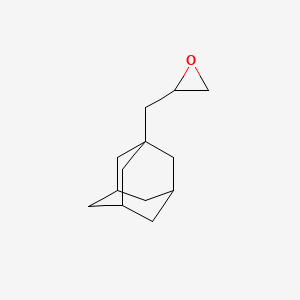
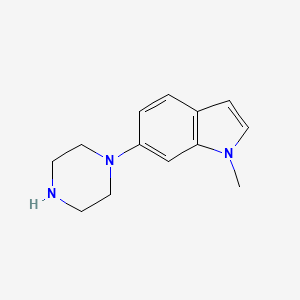
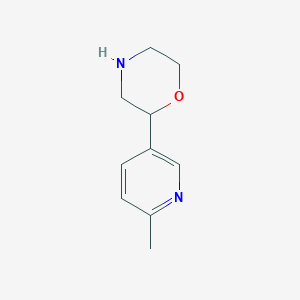
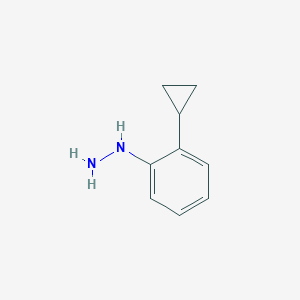
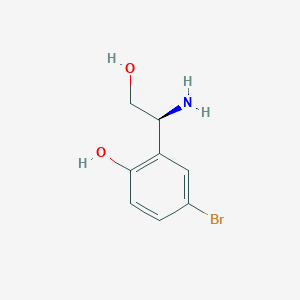
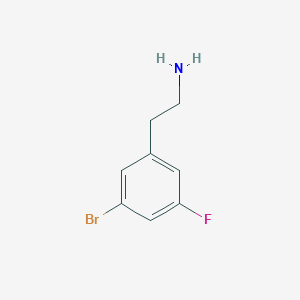
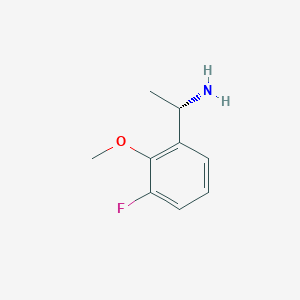
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
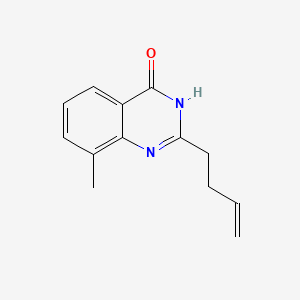
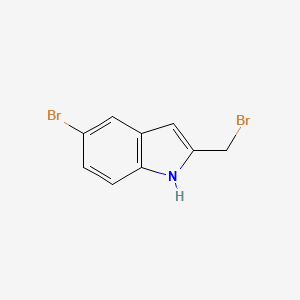
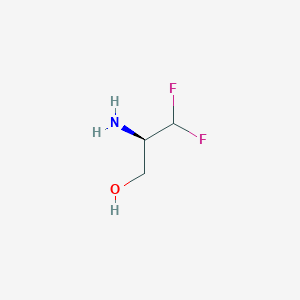
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
